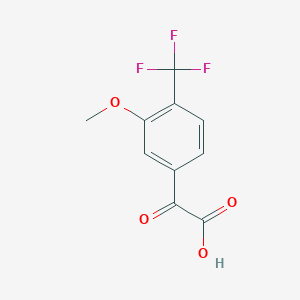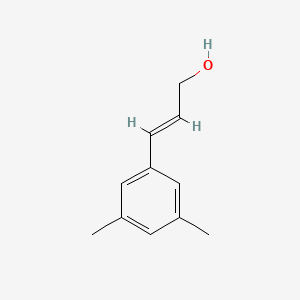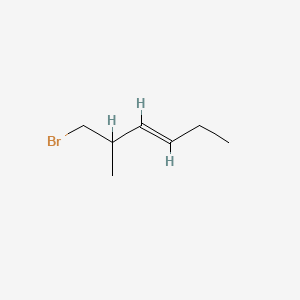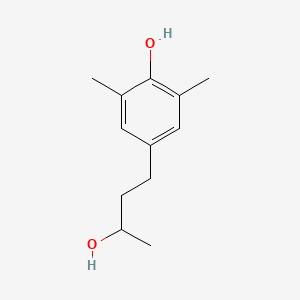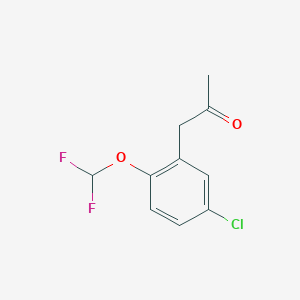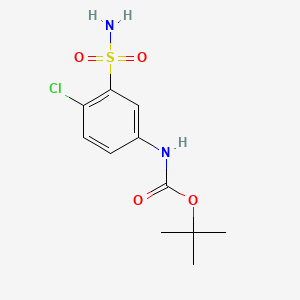![molecular formula C13H13N5 B13584121 N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 16282-76-1](/img/structure/B13584121.png)
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a benzyl group attached to the nitrogen atom at position 1 and a methyl group at position 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of 5-amino-1,2,4-triazole with benzyl chloride and ethyl acetoacetate. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the triazolopyrimidine ring system. The reaction conditions generally include refluxing the reaction mixture in an appropriate solvent such as ethanol or acetonitrile for several hours .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using microwave irradiation or supercritical carbon dioxide as a solvent. These methods offer advantages such as reduced reaction times, higher yields, and environmentally friendly conditions. For example, the use of microwave irradiation can significantly shorten the reaction time while maintaining high yields .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-substituted derivatives of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine.
Aplicaciones Científicas De Investigación
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. For example, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation . The compound may also interact with other molecular pathways involved in apoptosis and cell cycle regulation.
Comparación Con Compuestos Similares
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits similar chemical properties and is used in the synthesis of bioactive molecules.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: A closely related compound with hydroxyl substitution, used in various pharmacological studies.
These compounds share a common triazolopyrimidine core but differ in their substituents, which can significantly influence their chemical reactivity and biological activities.
Propiedades
Número CAS |
16282-76-1 |
|---|---|
Fórmula molecular |
C13H13N5 |
Peso molecular |
239.28 g/mol |
Nombre IUPAC |
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H13N5/c1-10-7-12(18-13(17-10)15-9-16-18)14-8-11-5-3-2-4-6-11/h2-7,9,14H,8H2,1H3 |
Clave InChI |
IGKUHHQUTNBCCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC=NN2C(=C1)NCC3=CC=CC=C3 |
Solubilidad |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



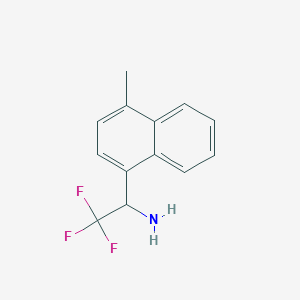
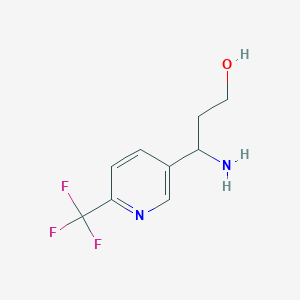

![Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-](/img/structure/B13584072.png)
![3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoicacidhydrochloride](/img/structure/B13584075.png)
